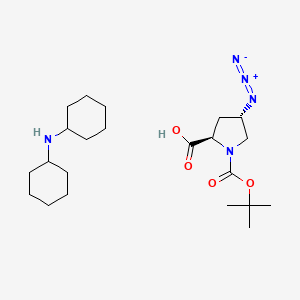

(2R,4S)-Boc-Pro(4-N3) DCHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,4S)-Boc-Pro(4-N3) DCHA, also known as (2R,4S)-tert-Butoxycarbonyl-4-azido-L-proline dicyclohexylamine salt, is a compound used primarily in click chemistry. It contains an azide group, which is highly reactive and can participate in copper-catalyzed azide-alkyne cycloaddition reactions. This compound is valuable in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Boc-Pro(4-N3) DCHA typically involves the protection of the proline amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an azide group at the 4-position. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The final step involves the formation of the dicyclohexylamine salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4S)-Boc-Pro(4-N3) DCHA primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for various applications in chemical synthesis and bioconjugation .

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate or copper(I) bromide, along with a reducing agent such as sodium ascorbate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and can proceed under mild conditions. .

Major Products

The major products formed from these reactions are triazole derivatives, which are highly stable and can be used in various applications, including drug development, materials science, and bioconjugation .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview

(2R,4S)-Boc-Pro(4-N3) DCHA is instrumental in peptide synthesis due to its ability to incorporate modifications into peptide sequences. The presence of the Boc protection group allows for selective deprotection during peptide assembly.

Case Study

In a study focused on the synthesis of bioactive peptides, researchers utilized this compound to create peptides with enhanced stability and bioavailability. The azide functionality facilitated the introduction of various functional groups through click chemistry, enabling the design of peptides tailored for specific biological activities.

Drug Design

Overview

In pharmaceutical research, this compound serves as a critical component for designing novel drug candidates. Its unique structural characteristics allow for the development of compounds that can interact specifically with target proteins.

Case Study

A research team developed a series of inhibitors targeting a specific cancer pathway using this compound as a building block. The incorporation of this compound allowed for the precise modulation of protein interactions, leading to compounds that exhibited potent anticancer activity in vitro.

Chemical Biology

Overview

This compound plays a vital role in chemical biology by facilitating the study of protein functions and interactions. The azide group allows for subsequent click reactions that can introduce probes or tags into biomolecules.

Case Study

In an investigation into protein-protein interactions, scientists employed this compound to label proteins selectively. This labeling enabled the visualization and tracking of protein interactions within live cells, providing insights into cellular mechanisms and pathways.

Immunology Research

Overview

this compound is pivotal in developing vaccine candidates and immunotherapies by enhancing immune responses through its incorporation into peptide-based antigens.

Case Study

A study aimed at developing a vaccine against a viral pathogen utilized this compound to construct peptide antigens. The resulting immunogens demonstrated improved immunogenicity in preclinical models, highlighting the compound’s potential in vaccine development.

Data Summary Table

| Application Area | Key Features | Example Use Case |

|---|---|---|

| Peptide Synthesis | Facilitates incorporation of modifications | Synthesis of bioactive peptides |

| Drug Design | Enables specific interaction with target proteins | Development of anticancer inhibitors |

| Chemical Biology | Allows tagging and probing of biomolecules | Visualization of protein-protein interactions |

| Immunology Research | Enhances immune response through peptide antigens | Development of viral vaccines |

Wirkmechanismus

The mechanism of action of (2R,4S)-Boc-Pro(4-N3) DCHA involves the azide group reacting with alkyne groups to form stable triazole rings. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R,4S)-Boc-D-Pro(4-N3)-OH

- (2R,4S)-Boc-D-Pro(4-N3)-OMe

Uniqueness

(2R,4S)-Boc-Pro(4-N3) DCHA is unique due to its dicyclohexylamine salt form, which enhances its stability and solubility compared to other similar compounds. This makes it particularly useful in applications where these properties are critical .

Eigenschaften

IUPAC Name |

(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h11-13H,1-10H2;6-7H,4-5H2,1-3H3,(H,15,16)/t;6-,7+/m.0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLCLQGQCINCLJ-HLISZSCWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N5O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.